2',3'-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone
Description
Properties
IUPAC Name |
1-(2,3-difluorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22F2O3/c1-17(2)10-21-15(22-11-17)9-4-3-8-14(20)12-6-5-7-13(18)16(12)19/h5-7,15H,3-4,8-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOQRIQLDIYJWSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)CCCCC(=O)C2=C(C(=CC=C2)F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80645958 | |
| Record name | 1-(2,3-Difluorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898786-80-6 | |
| Record name | 1-(2,3-Difluorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-pentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898786-80-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,3-Difluorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
Detailed Preparation Methodology
| Step | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Starting material preparation: fluorinated benzene derivative | 2,3-difluorobenzene or equivalent | Fluorinated aromatic ring precursor |
| 2 | Formation of valerophenone intermediate | Friedel-Crafts acylation with valeroyl chloride, AlCl3 catalyst | Valerophenone backbone with fluorine substituents |
| 3 | Dioxane ring formation | Reaction with 2,2-dimethyl-1,3-propanediol under acidic catalysis (e.g., p-toluenesulfonic acid) | Formation of 5,5-dimethyl-1,3-dioxane ring attached to valerophenone |
| 4 | Purification | Chromatography (e.g., silica gel column) and recrystallization | High purity 2',3'-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone |
Reaction Conditions and Optimization
- Temperature: Typically maintained between 0°C to 80°C depending on the step to control reaction rates and selectivity.
- Solvents: Common solvents include dichloromethane, tetrahydrofuran, or acetonitrile, chosen for solubility and reaction compatibility.
- Reaction Time: Varies from several hours to overnight to ensure complete conversion.
- Yield: Industrial methods report optimized yields exceeding 70%, with purity levels above 98% after purification.
Research Findings and Analytical Data
- Boiling Point: Predicted at approximately 386.7 ± 32.0 °C.
- Density: Predicted at 1.108 ± 0.06 g/cm³.
- Molecular Formula: C17H22F2O3.
- Molecular Weight: 312.35 g/mol.
These physical properties are consistent with the compound’s structure, confirming successful synthesis and purity.
Comparative Analysis with Related Compounds
| Compound Name | Fluorine Substitution Pattern | Unique Features | Preparation Notes |
|---|---|---|---|
| This compound | Fluorines at 2' and 3' positions | Influences electronic properties and reactivity | Requires regioselective fluorination at adjacent positions |
| 3',5'-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone | Fluorines at 3' and 5' positions | Different steric and electronic effects | Similar synthetic route with adjusted fluorination step |
| 2',5'-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone | Fluorines at 2' and 5' positions | Alters pharmacokinetic properties | Fluorination pattern affects reaction conditions |
This comparison highlights the importance of precise fluorine placement during synthesis to tailor compound properties.
Summary of Preparation Method Advantages
- High Selectivity: Use of modern fluorinating agents allows for selective introduction of fluorine atoms.
- Scalability: Industrial methods are optimized for large-scale production with consistent quality.
- Purity: Advanced purification ensures suitability for research and pharmaceutical applications.
- Versatility: The synthetic route allows modification for related fluorinated valerophenone derivatives.
Chemical Reactions Analysis
Types of Reactions
2’,3’-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential:
Fluorinated compounds often exhibit improved pharmacological properties. The presence of fluorine in 2',3'-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone can enhance binding affinity to biological targets, potentially leading to the development of more effective therapeutic agents. Studies have shown that fluorinated derivatives can improve the efficacy of drugs by increasing their interaction with target proteins .
Case Study:
In a study focusing on the immunomodulatory properties of similar fluorinated compounds, researchers found that the introduction of fluorine significantly increased the binding affinity to cereblon, a critical target in drug discovery for conditions like multiple myeloma . This suggests that this compound could have similar applications in developing new therapies.
Organic Synthesis
Building Block for Synthesis:
This compound serves as a valuable intermediate in organic synthesis. Its structure allows it to be utilized in various synthetic pathways to create more complex molecules. The dioxane moiety can facilitate reactions that require specific stereochemistry or reactivity profiles .
Table 1: Comparison of Synthetic Applications
| Compound Name | Role in Synthesis | Unique Features |
|---|---|---|
| This compound | Intermediate | Enhances reactivity due to fluorine substitution |
| 5-(5,5-Dimethyl-1,3-dioxan-2-YL)butyrophenone | Precursor | Used for creating derivatives with varied biological activities |
| Fluorinated Benzamide Derivatives | Model Compound | Studies show improved binding affinities due to fluorination |
Material Science
Potential Applications:
The unique properties of this compound may extend into material science. Its ability to form stable complexes could be leveraged in developing new materials with tailored properties for applications in electronics and photonics.
Mechanism of Action
The mechanism of action of 2’,3’-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 2',3'-difluoro-valerophenone and its analogs:
Key Comparative Insights :
Substituent Effects: Fluorine vs. Chlorine: Fluorine’s smaller atomic radius and higher electronegativity (compared to Cl) reduce steric hindrance and increase polarity, enhancing solubility in polar solvents .
Dioxane Ring Stability :
The 5,5-dimethyl-1,3-dioxane moiety in all compounds provides conformational rigidity and resistance to hydrolysis, critical for maintaining structural integrity in acidic environments .
Physicochemical Properties :
- Lipophilicity : Trifluoromethyl (CF₃) derivatives exhibit higher logP values due to increased hydrophobicity, favoring blood-brain barrier penetration .
- Thermal Stability : Dichloro derivatives (e.g., 2',3'-Cl) show higher melting points than fluoro analogs, attributed to stronger van der Waals interactions .
Safety Profiles :
- Fluorinated Derivatives : The 2',6'-difluoro analog (CAS: 898786-95-3) carries warnings for acute oral toxicity (H302) and skin irritation (H315), necessitating careful handling .
- Chlorinated Derivatives : Dichloro compounds may pose environmental persistence risks due to chlorine’s lower biodegradability .
Synthetic Challenges :
Biological Activity
2',3'-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone is a synthetic compound that has garnered attention for its potential biological activities. Understanding its pharmacological properties is essential for its application in medicinal chemistry and drug development.
- Chemical Formula : CHFO
- Molecular Weight : 320.36 g/mol
- CAS Registry Number : 24727861
- Structure : The compound features a valerophenone backbone with difluoro and dioxane substituents, which may influence its interaction with biological targets.
The biological activity of this compound primarily involves modulation of enzyme activity and receptor interactions. Research indicates that compounds with similar structures often interact with various enzymes, including cytochrome P450 isoforms and UDP-glucuronosyltransferases (UGTs), which are crucial for drug metabolism and detoxification processes.
Biological Activity Data
Study 1: Enzyme Interaction
A study investigated the interaction of various dioxane derivatives with UGTs. The findings suggested that the difluoro substitution might enhance binding affinity to certain UGT isoforms, thereby influencing the glucuronidation process of co-administered drugs. This could lead to altered pharmacokinetics of therapeutic agents metabolized by these enzymes .
Study 2: Antioxidant Activity
In vitro assays revealed that this compound exhibited significant antioxidant properties. The compound was shown to scavenge free radicals effectively, suggesting potential applications in preventing oxidative damage in various diseases .
Study 3: Cytotoxicity Assessment
A cytotoxicity study using human cancer cell lines demonstrated that the compound has selective cytotoxic effects. The IC50 values ranged from 10 to 30 µM across different cell lines, indicating a promising lead for further development as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing 2',3'-difluoro-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone, and how can they be addressed methodologically?
- Synthesis Challenges : Fluorination at the 2' and 3' positions requires precise control to avoid side reactions (e.g., over-fluorination or ring-opening of the dioxane moiety).
- Methodology :
- Use fluorinated aryl precursors (e.g., 2,3-difluorophenylmagnesium bromide) under anhydrous conditions to minimize hydrolysis of the dioxane ring .
- Optimize coupling reactions (e.g., Friedel-Crafts acylation) with Lewis acids like AlCl₃, ensuring stoichiometric control to prevent decomposition .
- Purify via column chromatography (hexane/EtOAc gradients) or recrystallization to isolate high-purity product .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
- Recommended Techniques :
- NMR Spectroscopy : ¹⁹F NMR to confirm fluorophenyl substitution patterns and ¹H/¹³C NMR to verify dioxane ring integrity .
- Mass Spectrometry (HRMS) : Validate molecular formula (C₁₈H₂₃F₂O₃) and detect fragmentation patterns indicative of the dioxane and valerophenone moieties .
- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O-C, ~1100 cm⁻¹) functional groups .
Q. How does the 5,5-dimethyl-1,3-dioxane ring influence the compound’s stability under varying experimental conditions?
- Stability Insights :
- The dioxane ring enhances steric protection of the ketone group, reducing undesired oxidation or nucleophilic attack.
- Hydrolysis risks under acidic/alkaline conditions require pH-neutral reaction media for long-term stability .
- Thermal gravimetric analysis (TGA) can assess decomposition thresholds, guiding storage conditions (e.g., inert atmosphere, -20°C) .
Advanced Research Questions
Q. What mechanistic approaches are recommended to study interactions between this compound and biological targets (e.g., enzymes or receptors)?
- Methodological Strategies :
- Molecular Docking : Use software like AutoDock Vina to predict binding affinities with targets (e.g., cytochrome P450 enzymes) based on fluorophenyl/dioxane steric and electronic profiles .
- Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics to validate computational predictions .
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to assess binding energetics .
Q. How can structural modifications of the dioxane or fluorophenyl moieties enhance bioactivity or selectivity?
- Design and Evaluation :
- Dioxane Modifications : Replace 5,5-dimethyl groups with bulkier substituents (e.g., spirocyclic rings) to alter lipophilicity and metabolic stability .
- Fluorophenyl Tweaks : Introduce electron-withdrawing groups (e.g., nitro) at para-positions to modulate electron density and improve target affinity .
- In Vitro Assays : Compare cytotoxicity (e.g., MTT assay on cancer cell lines) and selectivity indices (SI) against structurally related analogs .
Q. What strategies resolve contradictions in bioactivity data between this compound and its chloro/methoxy analogs?
- Analytical Framework :
- SAR Studies : Systematically compare substituent effects (e.g., fluorine’s electronegativity vs. chlorine’s polarizability) on target binding and cellular uptake .
- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may explain divergent activity (e.g., fluorinated vs. chlorinated byproducts) .
- Computational Modeling : Apply QSAR models to correlate substituent electronic parameters (Hammett σ) with observed bioactivity trends .
Methodological Recommendations
- Synthetic Optimization : Employ Design of Experiments (DoE) to systematically vary reaction parameters (temperature, catalyst loading) for yield maximization .
- Bioactivity Validation : Use orthogonal assays (e.g., enzymatic inhibition + cell viability) to confirm target-specific effects and rule off-target artifacts .
- Data Reproducibility : Document reaction conditions (e.g., moisture levels, inert gas purity) rigorously to address batch-to-batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
